Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-

Übersicht

Beschreibung

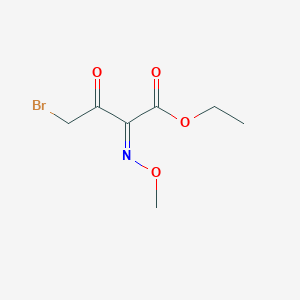

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- is a useful research compound. Its molecular formula is C7H10BrNO4 and its molecular weight is 252.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s worth noting that organoboron compounds, which this compound may be related to, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, affecting various biochemical processes .

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, organoboron compounds can undergo transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations can affect various biochemical pathways and their downstream effects.

Result of Action

The transformations that organoboron compounds can undergo, such as oxidations, aminations, halogenations, and c–c-bond-formations, can have significant molecular and cellular effects .

Biologische Aktivität

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- is a compound with significant potential in various biological applications. Its molecular formula is and it has a molecular weight of approximately 252.06 g/mol. This compound features a unique combination of functional groups that contribute to its biological activity, including the bromo, methoxyimino, and ester groups.

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Its polar nature due to the presence of the ester and carbonyl groups enhances its solubility in various solvents, which is crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H10BrNO4 |

| Molecular Weight | 252.06 g/mol |

| Purity | Typically 95% |

| Solubility | Polar solvents |

Insecticidal Applications

Research indicates that derivatives of butanoic acid play a role in pest control. Specifically, compounds synthesized from butanoic acid have been identified as juvenogens—hormonal agents that influence insect development. A study by Wimmer et al. (2007) demonstrated the efficacy of these compounds in managing insect populations through biochemical activation.

Fungicidal Properties

The compound has shown potential as a fungicide. Derivatives similar to butanoic acid have been synthesized to mimic strobilurins, which are known for their antifungal properties. Zakharychev et al. (1999) highlighted the effectiveness of these compounds in protecting crops from fungal diseases, suggesting that butanoic acid derivatives could be valuable in agricultural applications.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of related butanoic acid derivatives using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds derived from butanoic acid exhibited significant free radical scavenging abilities, indicating their potential utility in preventing oxidative stress-related damage (MDPI, 2023).

Case Studies

- Insect Pest Control : The synthesis of chiral butanoate esters as juvenogens has been documented extensively. These compounds were designed for targeted pest management strategies and demonstrated significant effectiveness in controlling specific insect populations.

- Fungicidal Applications : Research into the synthesis of 2-hydroxyimino derivatives of butanoic acid revealed their similarity to commercially available fungicides like strobilurins. These findings suggest that such derivatives could be developed into new agricultural products aimed at crop protection.

- Antioxidant Studies : A study conducted on various butanoic acid derivatives showed promising results in terms of antioxidant activity. The compounds were tested against standard antioxidants and exhibited superior activity, making them candidates for further pharmacological development.

Future Directions

The ongoing research into butanoic acid derivatives suggests several avenues for future exploration:

- Pharmacological Applications : Investigating the potential therapeutic uses of these compounds in treating oxidative stress-related diseases.

- Agricultural Innovations : Developing new formulations based on these compounds for enhanced pest and disease management strategies.

- Chemical Synthesis Improvements : Optimizing synthetic pathways to enhance yield and reduce environmental impact during production.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activity.

Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against specific pathogens, which could lead to new therapeutic agents.

Analytical Chemistry

The compound can be utilized as a standard reference material in chromatographic techniques such as HPLC and GC for the analysis of similar compounds in complex mixtures.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various derivatives of Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester. The results demonstrated significant activity against E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

Case Study 2: Synthesis of Novel Compounds

In a recent publication, researchers synthesized a series of compounds derived from Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester to explore their pharmacological properties. The findings indicated that some derivatives exhibited promising anti-inflammatory effects, warranting further investigation into their mechanisms of action.

Eigenschaften

IUPAC Name |

ethyl (2Z)-4-bromo-2-methoxyimino-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULLGGWIEBUSRX-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.